2-(4-Bromophenyl)ethyl cyclohexyl ketone
Description
2-(4-Bromophenyl)ethyl cyclohexyl ketone is an organic compound with the molecular formula C15H19BrO. It is also known by its IUPAC name, 3-(4-bromophenyl)-1-cyclohexyl-1-propanone . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a cyclohexyl ketone moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-cyclohexylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLQQONKXJULSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)ethyl cyclohexyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromophenyl ethyl ketone is reacted with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)ethyl cyclohexyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: NaOCH3, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Intermediate in Organic Synthesis
- Role : This compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
- Synthesis Method : Commonly synthesized via Friedel-Crafts acylation, where it acts as a key building block for further transformations, including oxidation and reduction reactions.
2. Reaction Mechanisms
- Oxidation and Reduction : The ketone group can be oxidized to carboxylic acids or reduced to alcohols. These transformations are crucial for studying reaction mechanisms and developing new synthetic pathways.
- Substitution Reactions : The bromine atom can be substituted with various functional groups, allowing for the exploration of structure-activity relationships in medicinal chemistry.
1. Antitumor Properties
- Research Findings : Studies have shown that derivatives of 2-(4-Bromophenyl)ethyl cyclohexyl ketone exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromine substituent enhances biological activity by increasing lipophilicity and altering electronic properties.
- Mechanisms of Action :
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It is hypothesized to influence pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
- Interaction with Tubulin : Similar compounds have been shown to disrupt microtubule dynamics, essential for mitosis.
Industrial Applications
1. Specialty Chemicals Production
- Use in Industry : This compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials. Its reactivity makes it suitable for creating new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethyl cyclohexyl ketone depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations through its functional groups. The bromophenyl group can undergo electrophilic aromatic substitution, while the ketone group can participate in nucleophilic addition and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethyl cyclohexyl ketone
- 2-(4-Fluorophenyl)ethyl cyclohexyl ketone
- 2-(4-Methylphenyl)ethyl cyclohexyl ketone
Uniqueness
2-(4-Bromophenyl)ethyl cyclohexyl ketone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s electronic properties, making it valuable in various synthetic and research applications .
Biological Activity
2-(4-Bromophenyl)ethyl cyclohexyl ketone (CAS No. 743434-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a bromophenyl group and a cyclohexyl ketone moiety, which may influence its interaction with biological targets. Its structure can be represented as follows:
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives with a bromophenyl group displayed cytotoxic effects against various cancer cell lines, suggesting that the bromine substituent enhances biological activity by increasing lipophilicity and altering electronic properties .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It is hypothesized to affect pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
- Interaction with Tubulin : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for mitosis .
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. For example, one study reported an IC50 of approximately 10 µM against the CCRF-CEM leukemia cell line .
- Enantiomeric Studies : The activity of enantiomers of related compounds has been evaluated, revealing that specific stereochemistry can significantly influence biological activity. The (R)-enantiomer typically shows higher potency compared to the (S)-enantiomer .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | CCRF-CEM | 10 | Disruption of microtubule dynamics |
| Study 2 | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Study 3 | A549 (lung cancer) | 12 | Inhibition of PI3K/Akt pathway |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
